molecular formula C16H25N3O2S B2552444 N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 941870-67-3

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2552444
CAS RN: 941870-67-3
M. Wt: 323.46
InChI Key: VKWQRBGUVSIZFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino groups and cyclohexyl components. For instance, the synthesis of N,N-dimethyl-2-(1-phenyl-2,5-cyclohexadien-1-yl)ethylamine is described, highlighting the structural relation to morphine and its pharmacological activity. The isolation of metabolites from this synthesis process is also reported . Another paper discusses the formation of a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which is used for the synthesis of a series of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction . These methods could potentially be adapted for the synthesis of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as binuclear copper(II) complexes, is characterized by single-crystal X-ray diffraction. These complexes are bridged by ligands that include dimethylamino propyl groups, similar to the compound of interest. The complexes exhibit distinct 3D supramolecular structures due to π–π stacking and hydrogen bonding interactions . This information could be relevant when analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and reactivity of similar compounds are discussed. For example, the reagent 2-cyano-3-(dimethylamino)prop-2-ene thioamide is used for further reactions to create functionalized molecules . The interaction of binuclear copper(II) complexes with DNA suggests potential reactivity that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the papers do provide insights into the properties of structurally related compounds. For instance, the binuclear copper(II) complexes exhibit potent anticancer activities and DNA-binding abilities, which are influenced by the substituents on the terminal ligands . These findings could inform the analysis of the physical and chemical properties of this compound, particularly if it shares similar structural features.

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Research has delved into the development of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions and amino acids in aqueous solutions. For instance, polymers synthesized through oxidative polymerization have shown high selectivity towards Hg2+ and Cu2+ ions, leveraging electrostatic effects and complexation mechanisms. Such materials have potential applications in environmental monitoring and analytical chemistry due to their sensitivity and specificity in detecting trace levels of metal ions. Additionally, systems employing these polymers as fluorescent probes for amino acids highlight their utility in biochemical assays and research (Guo et al., 2014).

Antidepressant Biochemical Profiles

Certain compounds related to "N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide" have been studied for their neurochemical profiles predictive of antidepressant activity. By inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake, these compounds exhibit potential as antidepressants. Notably, their distinct neurochemical profiles suggest the possibility of antidepressant effects without the side-effects common to tricyclic therapy, indicating their potential in developing new therapeutic agents (Muth et al., 1986).

Catalytic and Synthetic Chemistry

The reactivity of certain germane compounds has been explored for their potential in creating novel organometallic structures through cycloaddition reactions with esters and other carbonyl derivatives. This research underlines the versatility of such compounds in synthetic chemistry, particularly in forming new organometallic complexes with unique properties. These findings have implications for materials science, offering pathways to new materials with potential applications in catalysis, polymer science, and nanotechnology (Kettani et al., 2007).

Molecular Docking and Pharmacology

Molecular docking and bioassay studies have been conducted on compounds with structures related to "this compound" to evaluate their potential as cyclooxygenase-2 inhibitors. Such research provides insights into the molecular interactions underlying the pharmacological activity of these compounds and their potential therapeutic applications. This highlights the importance of computational and experimental approaches in drug discovery and the development of new therapeutic agents (Al-Hourani et al., 2016).

properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWQRBGUVSIZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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